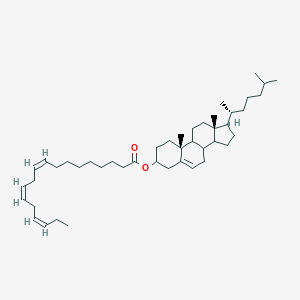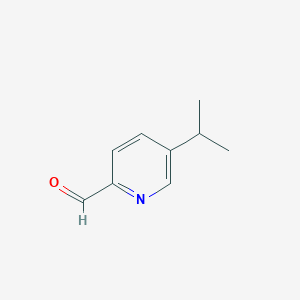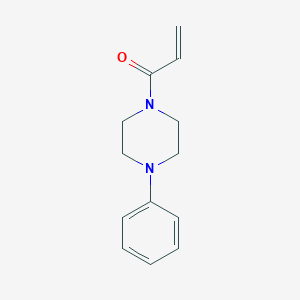
Cholesteryl linolenate
Overview
Description
Cholesterol ?-Linolenate, also known as cholesteryl linolenate, is a cholesterol ester formed by the esterification of cholesterol with linolenic acid. This compound is a member of the cholesteryl esters class, which are essential components of low-density lipoproteins (LDL) in the human body. Cholesterol ?-Linolenate plays a crucial role in lipid metabolism and is involved in various biological processes, including cell membrane structure and function .
Mechanism of Action
Target of Action
Cholesteryl linolenate is believed to primarily target Lipase 3 , an enzyme found in yeast . This enzyme plays a crucial role in lipid metabolism, breaking down lipids into smaller molecules.
Mode of Action
The precise mechanism of action of this compound remains under investigation. It is believed to operate by influencing the activity of specific enzymes involved in lipid metabolism and gene expression . Additionally, its interaction with cell membranes is thought to induce structural and functional changes within the cells .
Biochemical Pathways
It is known that this compound belongs to the class of organic compounds known as cholesteryl esters . These compounds contain an esterified cholestane moiety, which plays a role in various biological processes, including lipid metabolism .
Result of Action
This compound has been found to be elevated in the context of inflammation . It has emerged as an important antibacterial effector of innate immunity in the airways . In the context of cystic fibrosis, a condition characterized by chronic infection and severe inflammation in the airways, this compound levels are found to be elevated .
Biochemical Analysis
Biochemical Properties
Cholesteryl Linolenate interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of receptor-LDL complexes, which are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It plays a crucial role in the genesis of diseases like atherosclerosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound on cellular function can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesterol ?-Linolenate can be synthesized through the esterification of cholesterol with linolenic acid. One common method involves the ester interchange reaction, where cholesteryl acetate reacts with the methyl ester of linolenic acid in the presence of sodium ethylate as a catalyst . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of cholesterol ?-Linolenate follows similar synthetic routes but on a larger scale. The process involves the esterification of cholesterol with linolenic acid using acid catalysts or enzymatic methods. The reaction conditions are optimized to achieve high yields and purity, and the final product is purified using techniques such as thin-layer chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Cholesterol ?-Linolenate undergoes various chemical reactions, including:
Oxidation: The double bonds in the linolenic acid moiety are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bond can be hydrolyzed by lipases, releasing free cholesterol and linolenic acid.
Transesterification: Cholesterol ?-Linolenate can undergo transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions:
Oxidation: Oxygen or oxidizing agents such as potassium permanganate.
Hydrolysis: Lipase enzymes or acidic/basic hydrolysis conditions.
Transesterification: Alcohols or fatty acids in the presence of catalysts like sodium ethylate or lipases.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free cholesterol and linolenic acid.
Transesterification: New cholesterol esters and free fatty acids or alcohols.
Scientific Research Applications
Cholesterol ?-Linolenate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and esterification reactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in lipid metabolism.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases due to its influence on lipid profiles and cholesterol metabolism.
Comparison with Similar Compounds
Cholesteryl Oleate: Another cholesterol ester formed with oleic acid, involved in lipid metabolism and cell membrane structure.
Cholesteryl Linoleate: Formed with linoleic acid, it shares similar properties and functions with cholesterol ?-Linolenate but differs in the degree of unsaturation.
Cholesteryl Arachidonate: Formed with arachidonic acid, it plays a role in inflammatory processes and cell signaling.
Uniqueness: Cholesterol ?-Linolenate is unique due to its high degree of unsaturation, which makes it more susceptible to oxidation compared to other cholesterol esters. This property is significant in studying lipid oxidation and its effects on cell membranes and lipid metabolism .
Properties
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadeca-9,12,15-trienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h8-9,11-12,14-15,26,35-36,38-42H,7,10,13,16-25,27-34H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMCIBHUFSIWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862983 | |
| Record name | Cholest-5-en-3-yl octadeca-9,12,15-trienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2545-22-4 | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z,15Z)-9,12,15-octadecatrienoate] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3β-yl (Z,Z,Z)-octadeca-9,12,15-trien-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)


![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)








